Pyr-41

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pyr-41 is a cell-permeable inhibitor specifically targeting Ubiquitin activating enzyme E1 []. Ubiquitination is a cellular process where a small protein called Ubiquitin gets attached to other proteins. This tagging system plays a crucial role in various cellular functions, including protein degradation, DNA repair, and regulation of protein activity []. By inhibiting E1, Pyr-41 disrupts the initiation of ubiquitination, making it a valuable tool for researchers to study the role of ubiquitination in different biological processes.

Understanding Protein Degradation Pathways

One major application of Pyr-41 lies in dissecting the ubiquitin-proteasome system (UPS), the primary pathway for protein degradation in eukaryotic cells []. Pyr-41 treatment can block the degradation of specific proteins by inhibiting their ubiquitination. This allows researchers to investigate the function of these proteins by observing the cellular consequences of their accumulation. For instance, Pyr-41 treatment has been used to study the role of specific proteins in diseases like cancer, where abnormal protein degradation can contribute to tumorigenesis.

Investigating Protein Function Through Ubiquitin Signaling

Pyr-41 can also be used to explore how ubiquitination regulates protein activity without necessarily targeting them for degradation. Ubiquitin attachment can sometimes act as a switch, altering a protein's function without marking it for destruction []. By using Pyr-41 to inhibit ubiquitination, researchers can identify proteins whose activity is modulated by this process and elucidate the specific ubiquitin linkage types that play a role in this regulation.

Pyr-41, scientifically known as 4[4-(5-nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid ethyl ester, is a selective inhibitor of the ubiquitin-activating enzyme E1. This compound plays a critical role in the ubiquitin-proteasome system, which is essential for various cellular processes such as protein degradation, signal transduction, and cellular response to stress. Pyr-41 has been demonstrated to inhibit the ubiquitylation process, which is crucial for tagging proteins for degradation, thus affecting several signaling pathways involved in inflammation and cell survival .

Pyr-41 acts as a specific inhibitor of E1, the first enzyme in the ubiquitin-proteasome system []. E1 activates ubiquitin, a small protein that tags other proteins for degradation. By inhibiting E1, Pyr-41 prevents ubiquitin activation and subsequent protein degradation []. This can lead to the accumulation of certain proteins within cells, allowing researchers to study the effects of altered protein turnover on various cellular processes [].

For instance, a study investigating the role of Pyr-41 in lung injury models demonstrated its ability to reduce inflammation and improve lung function []. This suggests that Pyr-41 may offer insights into manipulating protein degradation pathways for therapeutic purposes.

Pyr-41 primarily functions by inhibiting the activity of ubiquitin-activating enzyme E1. This inhibition occurs through a covalent modification of the active site cysteine residue of the enzyme, effectively blocking its ability to activate ubiquitin for subsequent conjugation to target proteins. The compound has shown an IC50 value of less than 10 µM, indicating its potent inhibitory effects . Additionally, Pyr-41 has been reported to increase sumoylation levels in cells, suggesting that it may have broader implications in post-translational modifications beyond just ubiquitylation .

Pyr-41 exhibits significant biological activity by modulating inflammatory responses. In vitro studies have shown that it can decrease the expression of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-6 in various cell lines. In vivo studies using septic mice models indicated that treatment with Pyr-41 resulted in a marked reduction of serum levels of these cytokines and improved lung tissue morphology . Furthermore, Pyr-41 has been noted to prevent the degradation of nuclear factor kappa B inhibitor alpha, thereby inhibiting the activation of nuclear factor kappa B signaling pathways that are crucial in inflammation and immune responses .

The synthesis of Pyr-41 involves several steps that typically include the condensation of specific precursors. The compound is derived from 4-carboxylic acid derivatives and involves reactions that form the ethyl ester and introduce the nitrofuran moiety. Detailed protocols for synthesis can vary, but generally include:

- Formation of the pyrazolidinone core: This involves cyclization reactions with appropriate carbonyl compounds.

- Introduction of the nitrofuran group: This step typically involves electrophilic substitution reactions on furan derivatives.

- Esterification: The final step generally involves converting the carboxylic acid into an ethyl ester using standard esterification techniques .

Pyr-41 has potential applications in various fields:

- Research: As a tool compound to study ubiquitin-proteasome pathways and their role in cellular processes.

- Therapeutics: Due to its ability to modulate inflammatory responses, Pyr-41 may hold promise for treating conditions characterized by excessive inflammation, such as sepsis or autoimmune diseases.

- Cancer Research: Its ability to stabilize proteins like p53 suggests potential applications in cancer therapy by promoting apoptosis in tumor cells expressing p53 .

Studies have indicated that Pyr-41 interacts with multiple signaling pathways due to its role as an E1 inhibitor. It has been shown to affect:

- Nuclear factor kappa B signaling: By stabilizing IκB levels and preventing its degradation.

- Cytokine production: Reducing levels of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharides.

These interactions highlight Pyr-41's potential as a multi-targeting agent in therapeutic contexts .

Several compounds share structural or functional similarities with Pyr-41. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| MLN4924 | Nedd8 activating enzyme inhibitor | Targets Nedd8 instead of ubiquitin |

| Bortezomib | Proteasome inhibitor | Primarily used in multiple myeloma treatment |

| Carfilzomib | Selective proteasome inhibitor | Irreversibly binds to proteasome |

| Nutlin-3 | MDM2 antagonist | Stabilizes p53 by preventing its interaction with MDM2 |

Pyr-41 is unique due to its selective inhibition of E1 enzymes specifically involved in ubiquitylation, whereas other compounds may target different aspects of protein degradation or modification pathways.

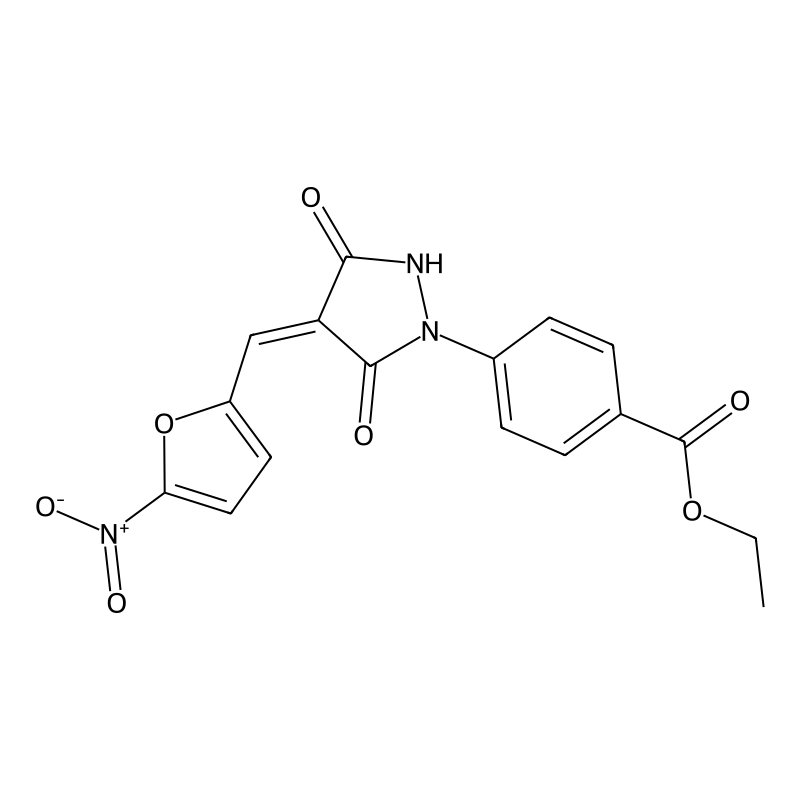

Molecular Structure Analysis: 4-(4-(5-Nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl)-benzoic Acid Ethyl Ester

The chemical compound PYR-41 represents a sophisticated heterocyclic structure characterized by multiple functional groups that contribute to its biological activity as a ubiquitin-activating enzyme E1 inhibitor [1] [2]. The complete IUPAC nomenclature describes the compound as ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate, reflecting its complex molecular architecture [1].

The molecular structure of PYR-41 consists of three distinct structural domains that are covalently linked through specific chemical bonds. The central pyrazolidinone ring system serves as the core scaffold, with two carbonyl groups at positions 3 and 5 contributing to the compound's electron-withdrawing properties [2] [3]. This five-membered heterocyclic ring contains two nitrogen atoms, one of which participates in an amide bond formation with the benzoic acid ethyl ester moiety.

The nitrofuran substituent represents a critical pharmacophore within the PYR-41 structure. The 5-nitro-2-furanyl group is connected to the pyrazolidinone ring through a methylene bridge, creating a conjugated system that influences both the compound's electronic properties and its biological activity [1] [4]. The presence of the nitro group (-NO₂) at the 5-position of the furan ring provides significant electron-withdrawing character, which may contribute to the compound's mechanism of action against the ubiquitin-activating enzyme.

| Structural Component | Chemical Description | Functional Role |

|---|---|---|

| Pyrazolidinone core | 3,5-dioxo-pyrazolidin ring | Central scaffold with two carbonyl groups |

| Nitrofuran moiety | 5-nitro-2-furanyl group | Electron-withdrawing pharmacophore |

| Benzoic acid ethyl ester | 4-substituted benzoate | Lipophilic domain for cellular penetration |

| Methylene linker | =CH- bridge | Conjugated connection between domains |

The stereochemistry of PYR-41 is defined by the Z-configuration around the methylene bridge connecting the pyrazolidinone and nitrofuran components [1]. This geometric isomerism is crucial for the compound's biological activity, as the spatial arrangement of functional groups directly influences binding interactions with the target enzyme. The Z-configuration ensures optimal positioning of the nitrofuran moiety relative to the pyrazolidinone core, facilitating the formation of key intermolecular interactions within the enzyme active site.

Spectroscopic characterization of PYR-41 reveals distinctive features that confirm its molecular structure. Nuclear magnetic resonance (NMR) spectroscopy provides definitive evidence for the compound's composition, with characteristic chemical shifts observed for the aromatic protons, methylene bridge, and aliphatic ethyl ester groups [5]. The ¹H NMR spectrum typically exhibits signals in the aromatic region (7-8 ppm) corresponding to the furan and benzene ring protons, while the ethyl ester protons appear at characteristic positions around 1.3 and 4.3 ppm [5].

The molecular formula C₁₇H₁₃N₃O₇ corresponds to a molecular weight of 371.3 Da, which has been confirmed through high-resolution mass spectrometry analysis [1] [2]. The compound's elemental composition includes 17 carbon atoms, 13 hydrogen atoms, three nitrogen atoms, and seven oxygen atoms, reflecting the presence of multiple heteroatoms that contribute to the compound's polarity and biological activity.

Synthetic Pathways for PYR-41 Production

The synthesis of PYR-41 involves multiple-step organic synthesis procedures that require careful control of reaction conditions to achieve the desired stereochemistry and purity. While specific detailed synthetic protocols for PYR-41 are proprietary information held by pharmaceutical companies, the general synthetic approach can be inferred from the structural characteristics and related pyrazolidinone chemistry literature [6] [4] [7].

The synthetic route typically begins with the preparation of the pyrazolidinone core structure through cyclization reactions involving appropriate precursor molecules. The formation of 3,5-dioxo-pyrazolidin-1-yl derivatives generally requires the condensation of hydrazine derivatives with diketone or ketoester substrates under controlled conditions [7]. The reaction conditions must be optimized to favor the formation of the desired regioisomer while minimizing side product formation.

| Synthetic Step | Reaction Type | Key Considerations |

|---|---|---|

| Core formation | Cyclization/condensation | Regioselectivity control |

| Nitrofuran introduction | Aldol condensation | Z-stereochemistry |

| Ester formation | Esterification | Functional group compatibility |

| Purification | Chromatographic separation | Isomer separation |

The introduction of the 5-nitro-2-furanyl substituent likely proceeds through an aldol-type condensation reaction between the methyl group of the pyrazolidinone ring and 5-nitro-2-furaldehyde [4]. This reaction requires careful pH control and the use of appropriate base catalysts to achieve the desired Z-configuration around the newly formed double bond. The reaction conditions must be optimized to prevent unwanted side reactions, such as further condensation or decomposition of the nitrofuran moiety.

The attachment of the benzoic acid ethyl ester portion to the pyrazolidinone nitrogen typically involves nucleophilic substitution reactions using activated benzoic acid derivatives [6]. The ethyl 4-halobenzoate or ethyl 4-nitrobenzoate can serve as electrophilic partners for the nucleophilic nitrogen atom of the pyrazolidinone ring. The reaction conditions must be carefully controlled to ensure complete conversion while maintaining the integrity of other functional groups within the molecule.

Purification of the final product requires sophisticated chromatographic techniques due to the potential formation of geometric isomers and other structural analogs during the synthesis [7]. High-performance liquid chromatography (HPLC) serves as both an analytical tool for monitoring reaction progress and a preparative method for isolating the pure Z-isomer of PYR-41. The separation conditions must be optimized to achieve baseline resolution between the desired product and potential impurities.

Quality control during synthesis involves monitoring the reaction at each step using thin-layer chromatography (TLC) and analytical HPLC methods [2] [3]. The intermediate compounds are typically characterized using spectroscopic methods to confirm their structure before proceeding to the next synthetic step. This stepwise verification ensures that any synthetic issues are identified and corrected early in the process, maximizing the overall yield and purity of the final product.

Analytical Methods for Purity Assessment (HPLC, Mass Spectrometry)

The analytical characterization of PYR-41 requires multiple complementary techniques to ensure accurate assessment of compound purity, identity, and structural integrity. High-performance liquid chromatography (HPLC) serves as the primary method for quantitative purity determination, while mass spectrometry provides definitive molecular weight confirmation and structural information [2] [8] [9].

HPLC analysis of PYR-41 typically employs reverse-phase chromatographic conditions using C18 stationary phases with gradient elution systems [10] [11]. The mobile phase composition generally consists of acetonitrile-water mixtures with appropriate pH modifiers to achieve optimal peak shape and resolution. The analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, specificity, and linearity across the expected concentration range.

The HPLC method development for PYR-41 requires particular attention to the potential presence of geometric isomers, as the compound exists in Z-configuration around the methylene bridge [1]. The chromatographic conditions must provide adequate resolution between the Z-isomer (desired product) and any E-isomer that might be present as an impurity. Typical analytical conditions achieve baseline separation with retention times that allow for accurate integration and quantification of each component.

| Analytical Parameter | HPLC Specification | Mass Spectrometry Specification |

|---|---|---|

| Purity determination | ≥98% (sum of isomers) | Molecular ion confirmation |

| Detection method | UV detection at 254 nm | Electrospray ionization (ESI) |

| Column type | C18 reverse-phase | Quadrupole or TOF analyzer |

| Mobile phase | ACN/H₂O gradient | Positive ion mode |

| Analysis time | 15-30 minutes | 5-10 minutes |

Mass spectrometry analysis of PYR-41 provides unambiguous molecular weight confirmation and structural information through fragmentation patterns [12] [13]. Electrospray ionization (ESI) in positive ion mode typically generates the protonated molecular ion [M+H]⁺ at m/z 372.3, corresponding to the addition of a proton to the molecular weight of 371.3 Da [2]. The mass spectral fragmentation pattern provides additional structural confirmation through the identification of characteristic fragment ions derived from the loss of specific functional groups.

High-resolution mass spectrometry (HRMS) offers enhanced accuracy for molecular weight determination and elemental composition confirmation [12]. Time-of-flight (TOF) or Orbitrap mass analyzers can provide mass accuracy within 5 ppm, allowing for definitive confirmation of the molecular formula C₁₇H₁₃N₃O₇. This level of accuracy is particularly important for distinguishing PYR-41 from potential structural isomers or analogs that might have similar nominal masses.

The development of analytical methods for PYR-41 must also consider the compound's stability under various analytical conditions [11]. The presence of the nitrofuran moiety makes the compound potentially susceptible to photodegradation, requiring the use of amber glassware and protection from light during sample preparation and analysis. Additionally, the compound's limited aqueous solubility necessitates the use of organic solvents such as dimethyl sulfoxide (DMSO) for sample preparation.

Method validation for PYR-41 analysis includes assessment of specificity through the analysis of stressed samples subjected to various degradation conditions [11]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions help identify potential degradation products and ensure that the analytical method can distinguish between the parent compound and its degradants. This information is crucial for establishing appropriate storage conditions and shelf-life specifications.

The analytical methods are also validated for accuracy through recovery studies using spiked samples at multiple concentration levels [11]. Precision is assessed through repeated analysis of identical samples, with acceptance criteria typically requiring relative standard deviation values below 2.0% for purity determinations. The linearity of the analytical response is evaluated across a concentration range that encompasses the expected sample concentrations, typically from 50% to 150% of the target concentration.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Londino JD, Lazrak A, Jurkuvenaite A, Collawn JF, Noah JW, Matalon S. Influenza matrix protein 2 alters CFTR expression and function through its ion channel activity. Am J Physiol Lung Cell Mol Physiol. 2013 May 1;304(9):L582-92. doi: 10.1152/ajplung.00314.2012. Epub 2013 Mar 1. PubMed PMID: 23457187; PubMed Central PMCID: PMC3652020.

3: Xu H, Luo P, Zhao Y, Zhao M, Yang Y, Chen T, Huo K, Han H, Fei Z. Iduna protects HT22 cells from hydrogen peroxide-induced oxidative stress through interfering poly(ADP-ribose) polymerase-1-induced cell death (parthanatos). Cell Signal. 2013 Apr;25(4):1018-26. doi: 10.1016/j.cellsig.2013.01.006. Epub 2013 Jan 16. PubMed PMID: 23333241.

4: Moudry P, Lukas C, Macurek L, Hanzlikova H, Hodny Z, Lukas J, Bartek J. Ubiquitin-activating enzyme UBA1 is required for cellular response to DNA damage. Cell Cycle. 2012 Apr 15;11(8):1573-82. doi: 10.4161/cc.19978. Epub 2012 Apr 15. PubMed PMID: 22456334.

5: Guan H, Ricciardi RP. Transformation by E1A oncoprotein involves ubiquitin-mediated proteolysis of the neuronal and tumor repressor REST in the nucleus. J Virol. 2012 May;86(10):5594-602. doi: 10.1128/JVI.06811-11. Epub 2012 Mar 14. PubMed PMID: 22419809; PubMed Central PMCID: PMC3347283.

6: Haines DS, Lee JE, Beauparlant SL, Kyle DB, den Besten W, Sweredoski MJ, Graham RL, Hess S, Deshaies RJ. Protein interaction profiling of the p97 adaptor UBXD1 points to a role for the complex in modulating ERGIC-53 trafficking. Mol Cell Proteomics. 2012 Jun;11(6):M111.016444. doi: 10.1074/mcp.M111.016444. Epub 2012 Feb 14. PubMed PMID: 22337587; PubMed Central PMCID: PMC3433925.

7: Ungermannova D, Parker SJ, Nasveschuk CG, Chapnick DA, Phillips AJ, Kuchta RD, Liu X. Identification and mechanistic studies of a novel ubiquitin E1 inhibitor. J Biomol Screen. 2012 Apr;17(4):421-34. doi: 10.1177/1087057111433843. Epub 2012 Jan 24. PubMed PMID: 22274912; PubMed Central PMCID: PMC3339042.

8: Fei J, Kaczmarek N, Luch A, Glas A, Carell T, Naegeli H. Regulation of nucleotide excision repair by UV-DDB: prioritization of damage recognition to internucleosomal DNA. PLoS Biol. 2011 Oct;9(10):e1001183. doi: 10.1371/journal.pbio.1001183. Epub 2011 Oct 25. PubMed PMID: 22039351; PubMed Central PMCID: PMC3201922.

9: Yi YJ, Zimmerman SW, Manandhar G, Odhiambo JF, Kennedy C, Jonáková V, Maňásková-Postlerová P, Sutovsky M, Park CS, Sutovsky P. Ubiquitin-activating enzyme (UBA1) is required for sperm capacitation, acrosomal exocytosis and sperm-egg coat penetration during porcine fertilization. Int J Androl. 2012 Apr;35(2):196-210. doi: 10.1111/j.1365-2605.2011.01217.x. Epub 2011 Sep 27. PubMed PMID: 21950462.

10: Kapuria V, Peterson LF, Showalter HD, Kirchhoff PD, Talpaz M, Donato NJ. Protein cross-linking as a novel mechanism of action of a ubiquitin-activating enzyme inhibitor with anti-tumor activity. Biochem Pharmacol. 2011 Aug 15;82(4):341-9. doi: 10.1016/j.bcp.2011.05.012. Epub 2011 May 19. PubMed PMID: 21621524.

11: Russell MA, Morgan NG. Conditional expression of the FTO gene product in rat INS-1 cells reveals its rapid turnover and a role in the profile of glucose-induced insulin secretion. Clin Sci (Lond). 2011 May;120(9):403-13. doi: 10.1042/CS20100416. PubMed PMID: 21070190.

12: Tominaga K, Tominaga E, Ausserlechner MJ, Pereira-Smith OM. The cell senescence inducing gene product MORF4 is regulated by degradation via the ubiquitin/proteasome pathway. Exp Cell Res. 2010 Jan 1;316(1):92-102. doi: 10.1016/j.yexcr.2009.09.015. Epub 2009 Sep 19. PubMed PMID: 19769966; PubMed Central PMCID: PMC2787921.

13: Yang Y, Kitagaki J, Dai RM, Tsai YC, Lorick KL, Ludwig RL, Pierre SA, Jensen JP, Davydov IV, Oberoi P, Li CC, Kenten JH, Beutler JA, Vousden KH, Weissman AM. Inhibitors of ubiquitin-activating enzyme (E1), a new class of potential cancer therapeutics. Cancer Res. 2007 Oct 1;67(19):9472-81. PubMed PMID: 17909057.

14: Samulack DD, Williams S, Lacaille JC. Hyperpolarizing synaptic potentials evoked in CA1 pyramidal cells by glutamate stimulation of interneurons from the oriens/alveus border of rat hippocampal slices. I. Electrophysiological response properties. Hippocampus. 1993 Jul;3(3):331-44. PubMed PMID: 8102582.